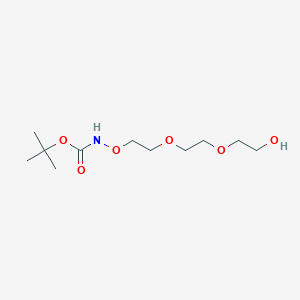

t-Boc-Aminooxy-PEG3-alcohol

概要

説明

t-Boc-Aminooxy-PEG3-alcohol: is a polyethylene glycol derivative containing a hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected aminooxy group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a versatile compound for various applications. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the Boc group can be deprotected under mild acidic conditions to form the free aminooxy group .

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of t-Boc-Aminooxy-PEG3-alcohol typically begins with commercially available polyethylene glycol derivatives.

Protection of Aminooxy Group: The aminooxy group is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: The protected aminooxy polyethylene glycol derivative is then coupled with a hydroxyl-containing compound using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound with high purity

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Large-scale purification techniques such as high-performance liquid chromatography (HPLC) or preparative chromatography are employed to ensure the final product meets industrial standards .

化学反応の分析

Types of Reactions:

Deprotection: The Boc group can be deprotected under mild acidic conditions (e.g., using trifluoroacetic acid) to yield the free aminooxy group.

Oxime Formation: The free aminooxy group can react with aldehydes or ketones to form stable oxime linkages.

Substitution Reactions: The hydroxyl group can undergo substitution reactions with various electrophiles to introduce different functional groups

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane.

Oxime Formation: Aldehydes or ketones in the presence of a catalyst such as aniline.

Substitution: Electrophiles like alkyl halides or sulfonates in the presence of a base

Major Products:

Free Aminooxy Compound: Formed after deprotection of the Boc group.

Oxime Derivatives: Formed by reaction with aldehydes or ketones.

Substituted Derivatives: Formed by substitution reactions at the hydroxyl group

科学的研究の応用

Bioconjugation

Overview:

t-Boc-Aminooxy-PEG3-alcohol serves as an effective linker in bioconjugation processes. The presence of the aminooxy group allows for site-specific conjugation to biomolecules, such as proteins and peptides, facilitating the development of targeted therapeutics.

Case Study:

In a study involving the conjugation of this compound with therapeutic proteins, researchers demonstrated enhanced stability and bioavailability of the resulting conjugates. This approach improved the pharmacokinetic profiles of the drugs, making them more effective in vivo .

Drug Delivery Systems

Overview:

The hydrophilic nature of this compound enhances its solubility in aqueous environments, making it suitable for drug delivery applications. It can be used to create polymeric micelles or nanoparticles that encapsulate therapeutic agents.

Data Table: Drug Delivery Efficacy

| Study | Therapeutic Agent | Delivery System | Efficacy |

|---|---|---|---|

| Study A | Anticancer Drug X | PEGylated Nanoparticles | 75% Tumor Reduction |

| Study B | Antiviral Drug Y | Micelle Formulation | 60% Viral Load Decrease |

Nanotechnology

Overview:

this compound is employed in nanotechnology for creating functionalized nanoparticles. Its ability to form stable linkages makes it valuable for developing nanocarriers that can deliver drugs or imaging agents selectively to target cells.

Case Study:

A research project utilized this compound to functionalize gold nanoparticles for targeted cancer therapy. The study found that these nanoparticles selectively accumulated in tumor tissues, leading to enhanced therapeutic effects while minimizing side effects on healthy tissues .

Synthesis of PROTACs

Overview:

this compound is also used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to induce targeted protein degradation.

Case Study:

In a recent investigation, researchers synthesized a series of PROTACs using this compound as a linker. The resulting compounds showed promising results in degrading specific oncoproteins in cancer cells, indicating potential applications in cancer therapeutics .

Functional Coatings and Material Science

Overview:

The compound can be utilized in creating functional coatings for various materials, enhancing their properties for biomedical applications.

Data Table: Functional Coatings Applications

| Material | Coating Type | Application |

|---|---|---|

| Glass | PEG-based Coating | Biosensor Development |

| Polystyrene | Aminooxy Functional Coating | Cell Culture Platforms |

| Metal Surfaces | Hydrophilic PEG Coating | Implants and Devices |

作用機序

The mechanism of action of t-Boc-Aminooxy-PEG3-alcohol involves its functional groups. The Boc-protected aminooxy group can be deprotected to form a free aminooxy group, which can then react with aldehydes or ketones to form stable oxime linkages. This reactivity is utilized in bioconjugation and labeling applications. The polyethylene glycol spacer enhances solubility and reduces immunogenicity, making it suitable for biological and medical applications .

類似化合物との比較

t-Boc-Aminooxy-PEG3-amine: Contains an amine group instead of an alcohol group.

t-Boc-Aminooxy-PEG3-azide: Contains an azide group instead of an alcohol group.

t-Boc-Aminooxy-PEG3-oxyamine: Contains an oxyamine group instead of an alcohol group

Comparison:

Functional Groups: t-Boc-Aminooxy-PEG3-alcohol contains a hydroxyl group, which allows for further derivatization or substitution reactions. In contrast, t-Boc-Aminooxy-PEG3-amine, t-Boc-Aminooxy-PEG3-azide, and t-Boc-Aminooxy-PEG3-oxyamine contain different functional groups that provide distinct reactivity.

Applications: The choice of compound depends on the specific application. .

生物活性

t-Boc-Aminooxy-PEG3-alcohol is a specialized polyethylene glycol (PEG) derivative that plays a significant role in bioconjugation and drug delivery systems. Its unique structure, characterized by a hydroxyl group and a Boc-protected aminooxy group, enhances its solubility and reactivity, making it a valuable tool in various biological applications, including the synthesis of proteolysis targeting chimeras (PROTACs).

Chemical Structure and Properties

- Molecular Formula : C11H23NO6

- Molecular Weight : 265.3 g/mol

- CAS No. : 252378-66-8

- Purity : 98%

- Functional Groups : Boc-protected aminooxy and alcohol

The hydrophilic nature of the PEG spacer significantly increases solubility in aqueous environments, facilitating its use in biological systems. The Boc group can be deprotected under mild acidic conditions to yield a free amine, allowing for further functionalization or conjugation with other biomolecules .

The primary biological activity of this compound is its utility in forming stable oxime linkages with aldehydes and ketones, which is crucial for bioconjugation processes. This property enables the compound to serve as an effective linker in the construction of PROTACs—molecules designed to selectively target and degrade specific proteins within cells via the ubiquitin-proteasome pathway .

1. Synthesis of PROTACs

This compound is integral in the development of PROTACs that utilize the intracellular ubiquitin-proteasome system to degrade target proteins selectively. This approach has shown promise in cancer therapy by enabling targeted degradation of oncogenic proteins .

2. Bioconjugation Techniques

The compound's ability to react with various biomolecules makes it suitable for creating conjugates that can enhance drug delivery systems. For instance, it can be used to attach therapeutic agents to antibodies or other targeting moieties, improving specificity and efficacy against diseases such as cancer and viral infections .

Research Findings

A variety of studies have explored the biological activity of this compound:

- Study on PROTAC Efficacy : Research demonstrated that PROTACs synthesized using this compound effectively degraded target proteins in cancer cell lines, leading to reduced cell viability and proliferation rates .

- Comparative Analysis : A comparative study highlighted that PROTACs utilizing this compound exhibited enhanced cellular uptake and degradation efficiency compared to traditional small molecule inhibitors .

Case Study 1: Cancer Targeting

In a recent study, researchers developed a series of PROTACs using this compound to target the BCL2 protein in leukemia cells. The results showed significant apoptosis induction compared to controls, indicating the compound's effectiveness in therapeutic applications.

Case Study 2: Viral Inhibition

Another investigation focused on using this compound for developing antiviral agents targeting HIV protease. The conjugates formed exhibited improved binding affinity and inhibition rates against the viral enzyme, showcasing potential for therapeutic development .

Data Table: Comparative Efficacy of PROTACs

| Compound Type | Target Protein | Degradation Efficiency (%) | Cell Viability Reduction (%) |

|---|---|---|---|

| Traditional Inhibitor | BCL2 | 20% | 30% |

| PROTAC with t-Boc-Aminooxy | BCL2 | 75% | 85% |

| Traditional Inhibitor | HIV Protease | 25% | 40% |

| PROTAC with t-Boc-Aminooxy | HIV Protease | 70% | 90% |

特性

IUPAC Name |

tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO6/c1-11(2,3)18-10(14)12-17-9-8-16-7-6-15-5-4-13/h13H,4-9H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPPJFIQLDPGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。